4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Norepinephrine, DL- is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine. Norepinephrine acts directly on the alpha- and beta-adrenergic receptors. Clinically, norepinephrine is used as a peripheral vasoconstrictor that causes constriction of arterial and venous beds via its alpha-adrenergic action. It is also used as a potent inotropic and chronotropic stimulator of the heart mediated through its beta-1 adrenergic action.
Norepinephrine, also known as arterenol or noradrenaline, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Norepinephrine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Norepinephrine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Norepinephrine participates in a number of enzymatic reactions. In particular, Norepinephrine can be converted into norepinephrine; which is catalyzed by the enzyme sodium-dependent noradrenaline transporter. In addition, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid through the action of the enzyme dopamine beta-hydroxylase. In humans, norepinephrine is involved in the cocaine action pathway, the remifentanil action pathway, the dezocine action pathway, and the propoxyphene action pathway. Norepinephrine is also involved in several metabolic disorders, some of which include aromatic L-aminoacid decarboxylase deficiency, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Norepinephrine is a potentially toxic compound.
Noradrenaline is a catecholamine in which C-1 of the aminoethyl side-chain is hydroxy-substituted. It has a role as a human xenobiotic metabolite.
Brand Name: Vulcanchem
CAS No.: 138-65-8
VCID: VC0194893
InChI: InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2
SMILES: C1=CC(=C(C=C1C(CN)O)O)O
Molecular Formula: C10H15NO3
Molecular Weight: 169.18 g/mol

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

CAS No.: 138-65-8

Impurities

VCID: VC0194893

Molecular Formula: C10H15NO3

Molecular Weight: 169.18 g/mol

Purity: > 95%

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol - 138-65-8

CAS No. 138-65-8
Product Name 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Molecular Formula C10H15NO3
Molecular Weight 169.18 g/mol
IUPAC Name 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol
Standard InChI InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2
Standard InChIKey SFLSHLFXELFNJZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(CN)O)O)O
Canonical SMILES C1=CC(=C(C=C1C(CN)O)O)O
Appearance Solid powder
Description Norepinephrine, DL- is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine. Norepinephrine acts directly on the alpha- and beta-adrenergic receptors. Clinically, norepinephrine is used as a peripheral vasoconstrictor that causes constriction of arterial and venous beds via its alpha-adrenergic action. It is also used as a potent inotropic and chronotropic stimulator of the heart mediated through its beta-1 adrenergic action.
Norepinephrine, also known as arterenol or noradrenaline, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Norepinephrine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Norepinephrine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Norepinephrine participates in a number of enzymatic reactions. In particular, Norepinephrine can be converted into norepinephrine; which is catalyzed by the enzyme sodium-dependent noradrenaline transporter. In addition, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid through the action of the enzyme dopamine beta-hydroxylase. In humans, norepinephrine is involved in the cocaine action pathway, the remifentanil action pathway, the dezocine action pathway, and the propoxyphene action pathway. Norepinephrine is also involved in several metabolic disorders, some of which include aromatic L-aminoacid decarboxylase deficiency, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Norepinephrine is a potentially toxic compound.
Noradrenaline is a catecholamine in which C-1 of the aminoethyl side-chain is hydroxy-substituted. It has a role as a human xenobiotic metabolite.
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4-(2-amino-1-methoxyethyl)benzene-1,2-diol
PubChem Compound 951
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator